(4-Bromophenyl)(2-fluorophenyl)methanone
Description
Properties
IUPAC Name |
(4-bromophenyl)-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJKHOYHQYYFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromophenyl 2 Fluorophenyl Methanone
Established Synthetic Pathways and Mechanistic Considerations
Traditional methods for the synthesis of diaryl ketones, including (4-Bromophenyl)(2-fluorophenyl)methanone, have relied on several robust and well-understood chemical transformations. These foundational pathways include Friedel-Crafts acylation, various organometallic cross-coupling reactions, and the oxidation of secondary alcohol precursors.
Friedel-Crafts Acylation Approaches for Bromophenyl Fluorophenyl Ketones
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, proceeding via an electrophilic aromatic substitution mechanism. organic-chemistry.orgsapub.org For the synthesis of this compound, this reaction can be envisioned through two primary pathways:
Pathway A: The acylation of bromobenzene (B47551) with 2-fluorobenzoyl chloride.
Pathway B: The acylation of 2-fluorobenzene with 4-bromobenzoyl chloride.
In both approaches, a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required in stoichiometric amounts. organic-chemistry.org The catalyst coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring (bromobenzene or 2-fluorobenzene), leading to the formation of the desired ketone after a workup step.
The primary product of the reaction is an aryl ketone. scribd.com A key advantage of Friedel-Crafts acylation is that the product ketone is deactivated towards further substitution, which prevents polysubstitution reactions that can complicate the related Friedel-Crafts alkylation. organic-chemistry.org However, the regioselectivity can be a concern, and the need for at least one molar equivalent of the catalyst, which forms a complex with the product, presents challenges in terms of waste and purification. sapub.org
Table 1: Comparison of Friedel-Crafts Acylation Pathways
| Pathway | Aromatic Substrate | Acylating Agent | Catalyst | Key Considerations |
|---|---|---|---|---|
| A | Bromobenzene | 2-Fluorobenzoyl chloride | AlCl₃ | Directing effects of the bromo group. |
| B | 2-Fluorobenzene | 4-Bromobenzoyl chloride | AlCl₃ | Directing effects of the fluoro group. |
Organometallic Cross-Coupling Strategies for Ketone Synthesis
Organometallic cross-coupling reactions offer powerful and versatile alternatives for constructing the C-C bond between the two aryl rings and the carbonyl carbon. These methods often provide greater functional group tolerance and milder reaction conditions compared to Friedel-Crafts acylation.
Suzuki-Miyaura Coupling: This reaction typically involves the palladium-catalyzed coupling of an arylboronic acid with an aryl halide. libretexts.orgmdpi.com For ketone synthesis, a carbonylative approach is employed, where carbon monoxide is inserted to form the methanone bridge. nih.gov The synthesis of this compound could be achieved by coupling 4-bromo-1-iodobenzene with 2-fluorophenylboronic acid under a carbon monoxide atmosphere, catalyzed by a palladium complex. The use of stable, crystalline borate salts can allow these couplings to proceed under base-free conditions. nih.gov
Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are coupled with organic halides in the presence of a nickel or palladium catalyst. wikipedia.org This method is noted for its high functional group tolerance. nih.gov The synthesis of the target ketone could involve the reaction of a 4-bromobenzoyl chloride with (2-fluorophenyl)zinc chloride or vice versa, catalyzed by a complex like [Ni(PPh₃)₂Cl₂]. nih.govacs.org This approach can proceed under very mild conditions, sometimes at room temperature in less than 10 minutes. nih.gov
Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin (stannane) reagent with an organic halide. wikipedia.org A key advantage of organostannanes is their stability to air and moisture. thermofisher.com A three-component Stille coupling, involving an aryl halide (e.g., 1-bromo-4-iodobenzene), an organostannane (e.g., (2-fluorophenyl)tributylstannane), and a source of carbon monoxide, can yield the desired diaryl ketone. wikipedia.orgresearchgate.net While effective, the primary drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org
Table 2: Overview of Organometallic Cross-Coupling Strategies
| Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Aryl halide + CO | Palladium | Mild conditions; boronic acids are generally non-toxic. libretexts.org |
| Negishi | Organozinc | Aryl halide / Acyl chloride | Nickel or Palladium | High functional group tolerance; can be very rapid. wikipedia.orgacs.org |
| Stille | Organostannane | Aryl halide + CO | Palladium | Reagents are stable to air and moisture; high toxicity of tin compounds. thermofisher.comorganic-chemistry.org |
Oxidation of Secondary Alcohols to Access the Methanone Core
A well-established, two-step approach to synthesizing diaryl ketones involves the preparation of a secondary diarylmethanol, followed by its oxidation.
Step 1: Synthesis of (4-Bromophenyl)(2-fluorophenyl)methanol The precursor alcohol is typically synthesized via a Grignard reaction. mnstate.edu This involves the nucleophilic addition of a Grignard reagent to an aldehyde. For the target molecule, the two possible routes are:
Reacting 4-bromophenylmagnesium bromide with 2-fluorobenzaldehyde.
Reacting 2-fluorophenylmagnesium bromide with 4-bromobenzaldehyde.
The Grignard reagent is formed by reacting the corresponding aryl halide with magnesium metal in an anhydrous ether solvent. cerritos.edu
Step 2: Oxidation to this compound The resulting (4-bromophenyl)(2-fluorophenyl)methanol can then be oxidized to the target ketone. A wide variety of oxidizing agents can be employed for this transformation, with the choice often depending on the scale of the reaction and the presence of other sensitive functional groups.
Table 3: Common Reagents for the Oxidation of Secondary Alcohols
| Oxidizing Agent | Name of Reaction | Description |
|---|---|---|
| CrO₃/H₂SO₄/acetone | Jones Oxidation | A strong oxidizing agent, suitable for robust substrates. |
| PCC or PDC | Collins/Sarett Oxidation | Milder chromium-based reagents, often used in dichloromethane. |
| DMSO, (COCl)₂, Et₃N | Swern Oxidation | A mild, metal-free oxidation that operates at low temperatures. |
| Dess-Martin Periodinane | Dess-Martin Oxidation | A mild, metal-free reagent that provides high yields under neutral conditions. |
Development of Novel and Efficient Synthetic Routes
Modern synthetic chemistry places a strong emphasis on developing routes that are not only high-yielding but also environmentally benign and economically viable. Research into the synthesis of this compound and related diaryl ketones reflects these goals.
Exploration of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce waste, minimize energy consumption, and use renewable resources. pnas.orgunibo.it Several strategies are being explored for the greener synthesis of diaryl ketones.
Use of Greener Solvents: Replacing hazardous organic solvents with water or bio-based solvents is a key goal. Some allylation reactions to form precursor alcohols, for instance, have been successfully performed in aqueous media. nih.gov
Catalytic Oxidations with Green Oxidants: A significant advancement is the use of environmentally benign oxidants like molecular oxygen (O₂) in place of stoichiometric, heavy-metal-based reagents. yedarnd.com Polyoxometalate (POM) catalysts have shown promise in facilitating aerobic oxidation reactions. innoget.com
Mechanochemistry: Performing reactions by mechanical grinding, sometimes with minimal solvent (liquid-assisted grinding), can reduce solvent waste and energy consumption. Mechanochemical methods have been developed for the synthesis of homoallylic alcohols, which are precursors to ketones. nih.gov
Catalytic Methodologies for Enhanced Selectivity and Yield
The development of novel catalysts is central to improving the efficiency of synthetic routes. For diaryl ketones, research has focused on creating catalysts that offer higher activity, better selectivity, and easier recovery and reuse.
Advanced Palladium Catalysts: In Suzuki-Miyaura and other cross-coupling reactions, the design of the ligand coordinated to the palladium center is crucial. The development of electron-rich and sterically bulky phosphine (B1218219) ligands has led to catalysts with high turnover numbers, allowing for very low catalyst loadings. libretexts.org Palladacycles have also emerged as highly stable and efficient catalysts that are less sensitive to air and water. libretexts.org
Nickel Catalysis: As a more abundant and less expensive alternative to palladium, nickel catalysis has gained significant attention. Nickel catalysts have proven highly effective in Negishi cross-couplings of amides to form ketones, demonstrating excellent chemoselectivity and functional group tolerance. nih.govdntb.gov.ua
Photocatalysis: Visible-light-promoted reactions represent a frontier in green and efficient synthesis. These methods use light as a renewable energy source to drive chemical transformations, often under very mild conditions. Protocols for the visible-light-driven synthesis of aromatic ketones are being developed, offering a sustainable alternative to traditional methods.
Table 4: Summary of Compounds Mentioned
| Compound Name | Role in Synthesis |
|---|---|
| This compound | Target Product |
| Bromobenzene | Starting Material (Friedel-Crafts) |
| 2-Fluorobenzoyl chloride | Reagent (Friedel-Crafts) |
| 2-Fluorobenzene | Starting Material (Friedel-Crafts) |
| 4-Bromobenzoyl chloride | Reagent (Friedel-Crafts, Negishi) |
| Aluminum chloride | Catalyst (Friedel-Crafts) |
| 2-Fluorophenylboronic acid | Reagent (Suzuki-Miyaura) |
| (2-Fluorophenyl)zinc chloride | Reagent (Negishi) |
| (2-Fluorophenyl)tributylstannane | Reagent (Stille) |
| (4-Bromophenyl)(2-fluorophenyl)methanol | Intermediate (Oxidation Pathway) |
| 4-Bromophenylmagnesium bromide | Grignard Reagent |
| 2-Fluorobenzaldehyde | Reagent (Grignard) |
| 2-Fluorophenylmagnesium bromide | Grignard Reagent |
| 4-Bromobenzaldehyde | Reagent (Grignard) |
| Dess-Martin Periodinane | Oxidizing Agent |
Flow Chemistry Approaches for Continuous Production Research
The adoption of flow chemistry for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients has been steadily increasing due to its numerous advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. While specific research on the continuous production of this compound is not extensively documented in publicly available literature, established flow chemistry methodologies for the synthesis of diaryl ketones can be readily adapted for its production.
One of the most promising approaches for the continuous synthesis of diaryl ketones, and by extension this compound, involves the coupling of an aryl Grignard reagent with an acyl chloride. rsc.orgrsc.org This method offers a robust and efficient route to the target molecule. In a hypothetical continuous flow setup, a solution of 4-bromophenylmagnesium bromide (the Grignard reagent) and a solution of 2-fluorobenzoyl chloride would be continuously pumped and mixed in a microreactor or a tube reactor. The reaction is typically rapid and exothermic, and the superior heat exchange capabilities of flow reactors allow for precise temperature control, minimizing the formation of byproducts. The solvent of choice for such reactions is often an ether like tetrahydrofuran (B95107) (THF) or the more environmentally friendly 2-methyltetrahydrofuran (2-MeTHF). rsc.org
The table below illustrates a potential set of parameters for the continuous flow synthesis of this compound based on general methods for diaryl ketone synthesis.
Table 1: Hypothetical Parameters for Continuous Flow Synthesis
| Parameter | Value |
| Reactant A | 4-bromophenylmagnesium bromide in 2-MeTHF |
| Reactant B | 2-fluorobenzoyl chloride in 2-MeTHF |
| Reactor Type | Microreactor or Packed Bed Reactor |
| Temperature | 20-50 °C |
| Residence Time | 1-10 minutes |
| Pressure | 1-5 bar |
| Quenching Agent | Aqueous NH4Cl solution |
Another viable flow chemistry approach is the Friedel-Crafts acylation. In a continuous flow setting, 1-bromo-4-fluorobenzene could be reacted with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst. The use of a packed-bed reactor containing an immobilized Lewis acid could simplify the purification process by eliminating the need for a separate catalyst removal step. This heterogeneous approach enhances the efficiency and sustainability of the synthesis.
The continuous nature of flow chemistry also allows for the integration of in-line purification techniques, such as liquid-liquid extraction or chromatography, creating a seamless and automated production process from starting materials to the purified product. While dedicated studies on this compound are needed to optimize these parameters, the existing body of research on continuous flow synthesis of benzophenones and other diaryl ketones provides a strong foundation for the development of an efficient and scalable manufacturing process. google.com
Chemo- and Regioselective Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound with high chemo- and regioselectivity is crucial for exploring its structure-activity relationship in various applications. The distinct electronic properties of the two aromatic rings, one bearing a bromine atom and the other a fluorine atom, allow for selective functionalization.
Strategies for Selective Functionalization of Aromatic Rings
The 4-bromophenyl ring and the 2-fluorophenyl ring exhibit different reactivities towards electrophilic and nucleophilic aromatic substitution, as well as in cross-coupling reactions. This differential reactivity can be exploited to achieve selective functionalization.
The bromine atom on the 4-bromophenyl ring is a versatile handle for a variety of cross-coupling reactions. For instance, Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions can be performed selectively at the C-Br bond without affecting the C-F bond. This allows for the introduction of a wide range of substituents, including alkyl, aryl, alkynyl, and amino groups, at the 4-position of the benzophenone (B1666685) core. The reaction conditions for these transformations can be tuned to ensure high selectivity.
Conversely, the fluorine atom on the 2-fluorophenyl ring is generally less reactive in cross-coupling reactions but can be a site for nucleophilic aromatic substitution (SNA_r_), particularly if an electron-withdrawing group is present on the ring. The directing effects of the existing substituents (bromo, fluoro, and the carbonyl group) will influence the position of further electrophilic aromatic substitution reactions. The carbonyl group is a meta-directing group, while the halogen atoms are ortho-, para-directing. The interplay of these directing effects can be used to introduce additional functional groups at specific positions on either aromatic ring.
The table below summarizes some potential selective functionalization strategies.
Table 2: Selective Functionalization Strategies
| Reaction Type | Target Ring | Position of Functionalization | Reagents and Conditions |
| Suzuki Coupling | 4-Bromophenyl | 4-position | Arylboronic acid, Pd catalyst, base |
| Sonogashira Coupling | 4-Bromophenyl | 4-position | Terminal alkyne, Pd/Cu catalyst, base |
| Buchwald-Hartwig Amination | 4-Bromophenyl | 4-position | Amine, Pd catalyst, base |
| Nitration | 2-Fluorophenyl | 5-position | HNO3/H2SO4 |
| Friedel-Crafts Acylation | 2-Fluorophenyl | 5-position | Acyl chloride, Lewis acid |
Stereochemical Control in Derivative Synthesis (if applicable to future chiral derivatives)
This compound is an achiral molecule. However, the synthesis of chiral derivatives is a plausible future direction, for example, by introducing a chiral center on a substituent attached to one of the aromatic rings or by asymmetric reduction of the ketone. In such cases, stereochemical control would become a critical aspect of the synthesis.
If a chiral center is introduced via a substituent, the stereochemistry could be controlled by using a chiral starting material or by employing a chiral auxiliary. For instance, in a Suzuki coupling to introduce a chiral alkyl group, a chiral boronic ester could be used.
Asymmetric reduction of the carbonyl group to a hydroxyl group would create a chiral center at the benzylic position. This can be achieved with high enantioselectivity using various chiral reducing agents or catalysts, such as those based on chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or chiral ruthenium or rhodium complexes. The choice of the catalyst and reaction conditions would be crucial in determining the stereochemical outcome of the reduction.
While not directly applicable to the parent compound, the principles of stereochemical control are important considerations for the future development of potentially more active, chiral analogues of this compound.
Chemical Reactivity and Transformations of 4 Bromophenyl 2 Fluorophenyl Methanone
Reactivity of the Ketone Carbonyl Group in (4-Bromophenyl)(2-fluorophenyl)methanone
The carbonyl group, with its inherent polarity, is a key functional group that dictates a significant portion of the molecule's reactivity. The partial positive charge on the carbonyl carbon makes it an electrophilic center, susceptible to attack by various nucleophiles.
Nucleophilic Addition Reactions and Their Scope
Nucleophilic addition is a fundamental reaction of aldehydes and ketones. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org The reactivity of the carbonyl group is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and a greater partial positive charge on the carbonyl carbon. youtube.com
In the case of this compound, nucleophilic addition can be achieved with a variety of nucleophiles. For instance, Grignard reagents can be used to introduce alkyl or aryl groups, forming tertiary alcohols. youtube.comyoutube.com Similarly, hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. youtube.com
The mechanism of nucleophilic addition can proceed under either basic or acidic conditions. Strong nucleophiles typically react under basic or neutral conditions, directly attacking the carbonyl carbon. youtube.com Weaker nucleophiles, however, often require acid catalysis to enhance the electrophilicity of the carbonyl carbon through protonation of the carbonyl oxygen. youtube.com
Reduction Methodologies and Selectivity Studies
The reduction of the ketone carbonyl group in this compound to a secondary alcohol is a common and important transformation. This can be accomplished using various reducing agents, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.
Common Reducing Agents for Ketones:
| Reducing Agent | Description |
| Sodium Borohydride (NaBH₄) | A mild and selective reducing agent, typically used for reducing aldehydes and ketones. youtube.com |
| Lithium Aluminum Hydride (LiAlH₄) | A powerful and less selective reducing agent that can also reduce esters, carboxylic acids, and amides. youtube.com |
| Catalytic Hydrogenation | Involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Pd, Pt, Ni) to reduce the carbonyl group. |
The selectivity of the reduction can be a critical consideration, especially in complex molecules with multiple reducible functional groups. For instance, NaBH₄ is generally preferred for the selective reduction of a ketone in the presence of an ester, as LiAlH₄ would likely reduce both functional groups. youtube.com
Enolization and Aldol-Type Condensation Pathways
Under basic conditions, ketones with α-hydrogens can be deprotonated to form enolates. wikipedia.orgbham.ac.uk Enolates are powerful nucleophiles that can participate in a variety of reactions, including aldol-type condensations. wikipedia.org The formation of an enolate from this compound would involve the removal of a proton from the carbon atom adjacent to the carbonyl group.
Once formed, the enolate can react with an electrophile, such as an aldehyde or another ketone, in an aldol (B89426) addition reaction to form a β-hydroxy ketone. Subsequent dehydration of the β-hydroxy ketone can lead to the formation of an α,β-unsaturated ketone, a product of an aldol condensation. The regioselectivity of enolate formation can often be controlled by the choice of base and reaction conditions, leading to either the kinetic or thermodynamic enolate. bham.ac.uk
Reactivity of the Bromine Substituent in this compound
The bromine atom on the phenyl ring provides another avenue for chemical modification, primarily through cross-coupling reactions and nucleophilic aromatic substitution.
Cross-Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig) for Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine substituent in this compound makes it an excellent substrate for these reactions.
Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org The Heck reaction is a versatile method for creating new carbon-carbon bonds and has been widely used in organic synthesis. nih.gov
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov It is a highly efficient method for the synthesis of arylalkynes and can be carried out under mild conditions. wikipedia.orgnih.gov The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.orgrug.nl It is a significant improvement over older methods for synthesizing aryl amines, offering a broader substrate scope and milder reaction conditions. wikipedia.org The choice of ligand for the palladium catalyst is crucial for the success of the reaction and depends on the specific substrates being used. rug.nl
Overview of Key Cross-Coupling Reactions:
| Reaction | Coupling Partners | Bond Formed | Catalyst System |
| Heck | Aryl Halide + Alkene | C-C | Pd catalyst, Base wikipedia.orgorganic-chemistry.org |
| Sonogashira | Aryl Halide + Terminal Alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, Base wikipedia.orgorganic-chemistry.orglibretexts.org |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | C-N | Pd catalyst, Ligand, Base wikipedia.orgorganic-chemistry.orgrug.nl |
Nucleophilic Aromatic Substitution (SNAr) on the Brominated Phenyl Ring
While aryl halides are generally unreactive towards nucleophilic substitution, the presence of strong electron-withdrawing groups on the aromatic ring can facilitate nucleophilic aromatic substitution (SNA_r). libretexts.orgpressbooks.pubmasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub
In the case of this compound, the ketone group acts as a moderate electron-withdrawing group. This activation, however, may not be sufficient for the reaction to proceed with a wide range of nucleophiles under mild conditions. The reactivity in S_NAr reactions is significantly enhanced by the presence of strongly electron-withdrawing groups, such as nitro groups, at the ortho and para positions to the leaving group. libretexts.orgpressbooks.pub The nature of the halogen also plays a role, with fluoride (B91410) being the best leaving group in S_NAr reactions, followed by chloride, bromide, and iodide. masterorganicchemistry.com Therefore, nucleophilic aromatic substitution on the brominated ring of this compound would likely require forcing conditions or the presence of a very strong nucleophile.
Formation of Organometallic Reagents from the Bromine Moiety
The carbon-bromine (C-Br) bond in the 4-bromophenyl moiety of this compound is the more reactive site for the formation of common organometallic reagents compared to the more stable carbon-fluorine (C-F) bond. This selective reactivity allows the bromine-substituted ring to be converted into a potent nucleophile while leaving the fluoro-substituted ring intact. The primary methods for this transformation involve the generation of Grignard or organolithium reagents.
The formation of a Grignard reagent occurs by treating the parent compound with magnesium metal, typically in an anhydrous ether solvent like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.commasterorganicchemistry.com The magnesium atom inserts itself into the C-Br bond, undergoing an oxidative addition to form the corresponding organomagnesium halide. youtube.com This reaction effectively inverts the polarity of the carbon atom, transforming it from an electrophilic center to a strongly nucleophilic one. libretexts.orglibretexts.org The ether solvent is crucial as it coordinates to the magnesium center, stabilizing the resulting Grignard reagent. libretexts.orgyoutube.com
Alternatively, an organolithium reagent can be prepared by reacting the bromo-derivative with two equivalents of lithium metal, usually in a non-polar solvent like pentane (B18724) or hexane. masterorganicchemistry.comlibretexts.org This reaction also results in a highly nucleophilic organometallic species. youtube.com The general reactivity of halides for such transformations follows the order I > Br > Cl >> F, making the C-Br bond the ideal site for this reaction in the given molecule. libretexts.orglibretexts.org
These newly formed organometallic reagents are powerful intermediates. For instance, the Grignard reagent of this compound can participate in nucleophilic addition reactions with a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides, to form new carbon-carbon bonds. youtube.com
Table 1: Formation of Organometallic Reagents
| Reagent Type | Metal | Typical Solvent | General Reaction |
|---|---|---|---|
| Grignard Reagent | Magnesium (Mg) | Diethyl ether, THF | R-Br + Mg → R-MgBr |
| Organolithium Reagent | Lithium (Li) | Pentane, Hexane | R-Br + 2Li → R-Li + LiBr |
R represents the (2-fluorobenzoyl)phenyl group.
Reactivity of the Fluorine Substituent in this compound
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect decreases the electron density on the fluoro-substituted phenyl ring, influencing the reactivity of the adjacent carbonyl group. The ortho-position of the fluorine atom also introduces steric hindrance around the carbonyl center, which can affect the approach of nucleophiles. These combined electronic and steric influences can alter the binding affinity and reactivity of the molecule in various chemical transformations.
Although the C-F bond is strong, under specific conditions, the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent carbonyl group activates the aromatic ring towards such attacks, particularly at the ortho and para positions. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiolates) to replace the fluorine atom, providing a pathway to further functionalize the molecule.
Multi-Component Reactions and Cascade Processes Involving this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly efficient in building molecular complexity. frontiersin.org Ketones like this compound are valuable substrates for various MCRs, often after an initial condensation step.
One relevant example is the potential for this ketone to participate in reactions that proceed via a hydrazone intermediate. For instance, a four-component, one-pot reaction has been developed using 4-bromophenyl ketones, tosylhydrazide, and two different arylboronic acids. researchgate.net This process involves an initial Barluenga coupling followed by a Suzuki coupling, demonstrating how the functionalities of a bromo-ketone can be leveraged in a cascade process. researchgate.net While this specific example used 4-bromoacetophenone, the principle can be extended to this compound to synthesize complex, unsymmetrical biaryl structures.
Other classical MCRs that utilize a ketone as a key component include the Biginelli, Hantzsch, and Gewald reactions, suggesting potential, yet-to-be-explored synthetic routes involving this compound. organic-chemistry.org
Table 2: Potential Multi-Component Reactions
| Named Reaction | Key Reactants | Potential Role of the Ketone |
|---|---|---|
| Barluenga/Suzuki Cascade | Ketone, Tosylhydrazide, 2x Arylboronic Acid | Forms a tosylhydrazone intermediate that undergoes sequential cross-coupling. researchgate.net |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Could potentially be modified to incorporate the ketone structure. organic-chemistry.org |
Mechanistic Investigations of Key Reactions Involving this compound
The mechanisms of the primary transformations involving this compound are generally well-understood from studies of analogous compounds.
The formation of a Grignard reagent is known to be a surface reaction that occurs on the magnesium metal. masterorganicchemistry.com The mechanism is thought to involve single-electron transfer steps from the magnesium surface to the alkyl halide, leading to the formation of a radical anion which then collapses to form the organomagnesium species. The process requires an ether solvent to stabilize the R-MgX complex. youtube.com
In multi-component reactions, the mechanistic pathways can be intricate. For the cascade reaction involving a tosylhydrazone, the process begins with the condensation of the ketone with tosylhydrazide. The resulting N-tosylhydrazone then undergoes a Barluenga-type cross-coupling with an arylboronic acid. This is followed by a palladium-catalyzed Suzuki cross-coupling at the aryl bromide site with a second, different arylboronic acid to yield the final product. researchgate.net
The mechanism of a potential SNAr reaction at the fluorine-substituted ring would proceed through a Meisenheimer complex. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the electron-withdrawing carbonyl group. In the final step, the fluoride ion is eliminated, restoring the aromaticity of the ring.
Advanced Spectroscopic Characterization and Structural Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy of (4-Bromophenyl)(2-fluorophenyl)methanone and its Derivatives
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, a multi-faceted NMR approach, including 1D and 2D experiments, is employed to assign all proton and carbon signals and to understand the molecule's conformation.
One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide the foundational data for the structure of this compound. The ¹H NMR spectrum displays signals corresponding to the aromatic protons. The 2-fluorophenyl group protons appear as a complex multiplet system due to proton-proton and proton-fluorine couplings. The protons on the 4-bromophenyl ring typically present as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.
The ¹³C NMR spectrum shows distinct resonances for each carbon atom in the molecule. The carbonyl carbon is significantly deshielded, appearing at a characteristic downfield shift. The carbon atoms bonded to bromine and fluorine also exhibit shifts influenced by the electronegativity and anisotropy of these halogens.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and establishing the connectivity between atoms. youtube.comsdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, COSY spectra would show correlations between adjacent protons on both the 2-fluorophenyl and 4-bromophenyl rings, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and preferred conformation. researchgate.net In this compound, NOESY could reveal through-space interactions between the protons of the two different phenyl rings, shedding light on their relative orientation around the carbonyl bridge.
Table 1: Expected ¹H and ¹³C NMR Data for this compound
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C=O | - | ~194-196 | - |
| C1' (C-F) | - | ~160 (d, ¹JCF ≈ 250 Hz) | H6', H2' |
| C2' | ~7.3-7.5 (m) | ~116 (d, ²JCF ≈ 22 Hz) | C1', C3', C=O |
| C3' | ~7.5-7.7 (m) | ~133 (d, ³JCF ≈ 9 Hz) | C1', C2', C4' |
| C4' | ~7.1-7.3 (m) | ~124 (d, ⁴JCF ≈ 3 Hz) | C2', C3', C5' |
| C5' | ~7.5-7.7 (m) | ~131 | C3', C4', C6' |
| C6' | - | ~135 | H2', H5', C=O |
| C1'' (C-Br) | - | ~127 | H2'', H6'' |
| C2''/C6'' | ~7.6-7.8 (d, J ≈ 8.5 Hz) | ~131 | C1'', C3''/C5'', C4'', C=O |
| C3''/C5'' | ~7.6-7.8 (d, J ≈ 8.5 Hz) | ~132 | C1'', C2''/C6'', C4'' |
| C4'' | - | ~136 | H2''/C6'', H3''/C5'' |
¹⁹F NMR is a highly sensitive technique used to probe the environment of the fluorine atom. huji.ac.ilnih.gov For this compound, the ¹⁹F NMR spectrum would consist of a single main signal for the fluorine atom on the 2-fluorophenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. colorado.edupsu.edu Furthermore, this signal would be split into a multiplet due to coupling with the adjacent ortho- and meta-protons on the same ring, providing valuable structural confirmation. The magnitude of these coupling constants (J-values) can give further insight into the geometry of the ring. rsc.org
Table 2: Expected ¹⁹F NMR Data for this compound
| Parameter | Expected Value | Information Gained |
|---|---|---|
| Chemical Shift (δ, ppm) | -110 to -130 (vs. CFCl₃) | Electronic environment of the fluorine atom. |
| Coupling to H3' (³JHF) | ~8-10 Hz | Confirms connectivity within the fluorophenyl ring. |
| Coupling to H6' (⁴JHF) | ~5-7 Hz | Confirms connectivity within the fluorophenyl ring. |
While solution-state NMR provides information on the time-averaged conformation of a molecule, solid-state NMR can reveal the static conformation adopted in the crystalline state. nih.gov For molecules like substituted benzophenones, which have conformational flexibility due to rotation around the phenyl-carbonyl bonds, solid-state NMR is particularly insightful. nih.gov By analyzing parameters such as chemical shift anisotropy (CSA) and dipolar couplings in a solid sample, it is possible to determine the torsion angles between the aromatic rings and the carbonyl plane, providing a precise three-dimensional structure in the solid phase. nih.gov
Mass Spectrometry Techniques for Molecular Structure and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation, which provides further structural clues. ethz.ch
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. ethz.ch For this compound, the presence of bromine is a key isotopic signature, as it has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. HRMS can confirm the exact masses of these ions, validating the molecular formula C₁₃H₈BrFO. researchgate.netnist.govnist.gov
Table 3: HRMS Data for this compound
| Ion | Calculated Exact Mass | Expected Observation |
|---|---|---|
| [C₁₃H₈⁷⁹BrFO]⁺ | 277.9797 | Observed as [M]⁺ |
| [C₁₃H₈⁸¹BrFO]⁺ | 279.9776 | Observed as [M+2]⁺ with ~98% relative abundance to [M]⁺ |
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to produce a series of daughter ions. springernature.comnih.govresearchgate.net The pattern of fragmentation provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, the primary fragmentation pathways would involve cleavage at the carbonyl group.
Key expected fragmentation steps include:
Loss of the bromophenyl radical ([M - C₆H₄Br]⁺) to form the 2-fluorobenzoyl cation.
Loss of the fluorophenyl radical ([M - C₆H₄F]⁺) to form the 4-bromobenzoyl cation.
Subsequent loss of carbon monoxide (CO) from these benzoyl cations to form the respective phenyl cations.
The characteristic isotopic signature of bromine would be present in any fragment containing it, aiding in the identification of the fragmentation pathways. researchgate.net
Table 4: Predicted Major Fragments in the MS/MS Spectrum of this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Structure | Proposed Neutral Loss |
|---|---|---|---|
| 278 | 280 | [C₁₃H₈BrFO]⁺ (Molecular Ion) | - |
| 183 | 185 | [C₇H₄BrO]⁺ (4-Bromobenzoyl cation) | C₆H₄F• |
| 155 | 157 | [C₆H₄Br]⁺ (4-Bromophenyl cation) | C₆H₄F• + CO |
| 123 | - | [C₇H₄FO]⁺ (2-Fluorobenzoyl cation) | C₆H₄Br• |
| 95 | - | [C₆H₄F]⁺ (2-Fluorophenyl cation) | C₆H₄Br• + CO |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of the Methanone and Aromatic Moieties
Vibrational spectroscopy provides a fingerprint of a molecule by probing its various vibrational modes. For this compound, the IR and Raman spectra are expected to be complex, with distinct regions corresponding to the vibrations of the carbonyl group (methanone) and the two substituted aromatic rings. While direct experimental spectra for this specific compound are not widely available in public databases, its vibrational frequencies can be predicted and analyzed based on well-established group frequencies for similar structures and computational studies.
The analysis of vibrational modes can be approached by considering the contributions from the different parts of the molecule: the C=O group, the C-Br bond, the C-F bond, and the phenyl rings. The presence of two different halogen substituents on the phenyl rings introduces asymmetry to the molecule, which can lead to more complex spectra compared to symmetrically substituted benzophenones.
Key vibrational modes for this compound include:
C=O Stretching: The carbonyl group stretching vibration is one of the most characteristic bands in the IR spectrum of ketones and is typically observed in the region of 1630-1680 cm⁻¹. In diarylketones like benzophenone (B1666685), this band is found around 1660 cm⁻¹. The exact position is sensitive to the electronic effects of the substituents on the aromatic rings. The electron-withdrawing nature of the bromine and fluorine atoms is expected to slightly shift this frequency.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the two aromatic rings typically appear in the 1400-1600 cm⁻¹ region. Multiple bands are expected due to the complex nature of these vibrations in the substituted rings.
C-H Vibrations: The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the benzene ring, are expected in the 650-900 cm⁻¹ range.
C-Br and C-F Stretching: The C-Br stretching vibration is typically found in the lower frequency region of the IR spectrum, usually between 500 and 600 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption in the 1000-1400 cm⁻¹ range.
Ring Deformation Modes: The in-plane and out-of-plane deformation modes of the phenyl rings occur at lower frequencies, contributing to the fingerprint region of the spectrum.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in assigning these vibrational modes. For instance, calculations on benzophenone and its isotopomers have provided detailed assignments of their fundamental frequencies, which serve as a basis for understanding more complex derivatives. nih.gov Studies on halogenated benzophenones have shown that the vibrational spectra can be interpreted by considering the local symmetry of the substituted phenyl rings. tandfonline.com
Table 1: Predicted Prominent IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of C-H bonds on the phenyl rings. |
| C=O Stretch | 1670-1650 | Stretching vibration of the central carbonyl group. |
| Aromatic C=C Stretch | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds in the phenyl rings. |
| C-F Stretch | 1250-1150 | Stretching vibration of the carbon-fluorine bond. |
| In-plane C-H Bending | 1300-1000 | Bending vibrations of the C-H bonds within the plane of the aromatic rings. |
| Out-of-plane C-H Bending | 900-650 | Bending vibrations of the C-H bonds out of the plane of the aromatic rings. |
| C-Br Stretch | 600-500 | Stretching vibration of the carbon-bromine bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the main electronic transitions are expected to be of the n → π* and π → π* types, characteristic of molecules containing a carbonyl group conjugated with aromatic systems.
n → π Transition:* This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital of the C=O double bond. This is a relatively low-energy transition and typically results in a weak absorption band in the near-UV region (around 330-370 nm for benzophenone). This transition is formally forbidden by symmetry but is observed due to vibronic coupling.
π → π Transition:* These transitions involve the excitation of electrons from the π bonding orbitals of the aromatic rings and the carbonyl group to the corresponding anti-bonding π* orbitals. These are high-energy transitions and result in strong absorption bands at shorter wavelengths (typically below 300 nm).
The substitution of the phenyl rings with halogen atoms can influence the position and intensity of these absorption bands. Halogens can act as auxochromes, causing a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift). This is due to the extension of the conjugated system by the lone pair of electrons on the halogen atoms. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict and interpret the electronic spectra of such molecules. acs.org Studies on substituted benzophenones have shown that the nature and position of the substituent significantly affect their transient absorption spectra and excited-state dynamics. acs.org
Table 2: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound
| Electronic Transition | Predicted λmax Range (nm) | Molar Absorptivity (ε) | Description |
|---|---|---|---|
| n → π* | 340 - 380 | Low | Excitation of a non-bonding electron from the carbonyl oxygen to a π* orbital. |
| π → π* | 250 - 290 | High | Excitation of a π electron from the conjugated system to a π* orbital. |
Theoretical and Computational Chemistry Studies of 4 Bromophenyl 2 Fluorophenyl Methanone
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (4-Bromophenyl)(2-fluorophenyl)methanone. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and preferred three-dimensional arrangement.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used to determine its optimized molecular geometry. nih.gov These calculations yield key parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape in its lowest energy state.
The optimized geometry reveals a non-planar structure, with the two aromatic rings twisted relative to the central carbonyl group. This twisting is a result of steric hindrance between the ortho-hydrogen on the 4-bromophenyl ring and the ortho-fluorine and hydrogen on the 2-fluorophenyl ring. DFT also provides insights into the electronic properties, including the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map, for instance, highlights the electrophilic and nucleophilic regions of the molecule, with the carbonyl oxygen being a site of high electron density. nih.gov
Table 1: Exemplary DFT-Calculated Ground State Properties of this compound
| Property | Value |
| Total Energy (Hartree) | -3456.789 |
| Dipole Moment (Debye) | 2.5 |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.6 |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules.
Ab Initio Calculations for Energy and Reactivity Prediction
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate energy predictions. These calculations are crucial for determining the thermodynamic stability of this compound and for predicting its reactivity. rsc.org
The calculated total energy can be used to derive the heat of formation and to compare the relative stability of different isomers or conformers. Reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, can be derived from the energies of the frontier orbitals, offering a quantitative measure of the molecule's susceptibility to chemical reactions. nih.gov
Conformational Analysis and Energy Minima Identification
The flexibility of this compound arises from the rotation around the single bonds connecting the phenyl rings to the carbonyl carbon. Conformational analysis aims to identify the stable arrangements of the molecule (conformers) and to determine their relative energies. This is typically achieved by systematically rotating the dihedral angles of the phenyl rings and calculating the energy at each step. youtube.com
For this molecule, the two primary degrees of freedom are the dihedral angles formed by each phenyl ring with the plane of the carbonyl group. The potential energy surface generated from these calculations reveals the low-energy conformers, which correspond to energy minima. The global minimum represents the most stable conformation of the molecule. The results of such an analysis are critical for understanding the molecule's behavior in different environments and for interpreting experimental data, such as NMR spectra, where the observed properties are an average over the populated conformers. rsc.org
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. github.iofrontiersin.org The accuracy of these predictions has significantly improved with the development of specialized functionals and basis sets. mdpi.com Furthermore, computational methods can predict the ¹⁹F NMR chemical shift, which is particularly relevant for this molecule. nih.govnih.gov
IR Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands in the infrared (IR) spectrum. The characteristic C=O stretching frequency of the ketone group, as well as the various C-H, C-F, and C-Br vibrations, can be predicted and assigned. nist.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govchemrxiv.org By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). For this compound, the predicted spectrum would likely show transitions associated with the π-π* and n-π* excitations within the benzophenone (B1666685) chromophore. researchgate.net
Table 2: Exemplary Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 7.2-7.8 |
| ¹³C NMR | Chemical Shift (ppm) | Carbonyl carbon: ~195 |
| ¹⁹F NMR | Chemical Shift (ppm) | -110 to -115 |
| IR | C=O Stretch (cm⁻¹) | ~1660 |
| UV-Vis | λmax (nm) | ~250 and ~330 |
Note: The data in this table is illustrative and based on typical values for similar compounds.
Reaction Pathway Modeling and Transition State Characterization for Transformations Involving this compound
Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates, as well as locating the transition states that connect them on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.
Non-Covalent Interactions and Intermolecular Forces Analysis
In the solid state, the properties of this compound are governed by the way the molecules pack together, which is dictated by non-covalent interactions. The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and analyze these weak interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. nih.govchemtools.orgmdpi.com
By plotting the reduced density gradient versus the electron density, NCI analysis can identify regions of attractive and repulsive interactions between molecules in the crystal lattice. For this compound, this analysis would likely reveal the presence of halogen bonds involving the bromine atom, as well as π-π stacking interactions between the aromatic rings. Understanding these intermolecular forces is crucial for explaining the crystal packing and for predicting the material's physical properties. rsc.org
QSAR/QSPR Approaches for Structure-Reactivity/Property Relationships (excluding biological properties)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies employed to establish a mathematical correlation between the chemical structure of a compound and its activity or properties, respectively. While QSAR models typically focus on biological activities, QSPR models are developed to predict a wide range of physicochemical properties and reactivity parameters. mdpi.com For this compound, QSPR models can be instrumental in predicting its non-biological characteristics, such as reactivity, solubility, and thermal stability, based on a set of calculated molecular descriptors.
The development of a robust QSPR model follows a structured workflow, which includes the selection of a dataset of compounds, calculation of molecular descriptors, variable selection, model generation using statistical methods, and rigorous validation. mdpi.com The ultimate goal is to create a predictive model that can be used to estimate the properties of new, untested compounds within the same chemical class.
Detailed research into the specific QSPR models for this compound focusing on non-biological properties is not extensively published. However, the principles of QSPR can be applied to this molecule by considering it as part of a larger dataset of substituted benzophenones. The following sections describe the theoretical approach to building such a model.
Descriptor Calculation
The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. For a series of benzophenone derivatives, including this compound, a diverse set of descriptors would be calculated. These can be broadly categorized as follows:
Constitutional Descriptors: These are the simplest descriptors and are derived directly from the molecular formula. They include molecular weight, number of atoms, number of rings, and counts of specific atom types or functional groups.
Topological Descriptors: These descriptors quantify the connectivity of atoms within the molecule, including information about branching and shape. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index.
Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms in the molecule and describe its size and shape. They include molar volume, surface area, and principal moments of inertia.
Quantum Chemical Descriptors: These are calculated using quantum mechanics methods, such as Density Functional Theory (DFT), and provide insights into the electronic structure and reactivity of the molecule. chemrevlett.com Key quantum chemical descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons, respectively, and are crucial for predicting chemical reactivity.
HOMO-LUMO gap: A smaller gap generally implies higher reactivity.
Dipole moment: This descriptor provides information about the polarity of the molecule, which influences its solubility and intermolecular interactions. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, offering a visual guide to its reactive sites. chemrevlett.com
Ionization potential and electron affinity: These relate to the energy required to remove an electron and the energy released upon gaining an electron, respectively. researchgate.net
To illustrate the concept, a hypothetical dataset of descriptors for this compound and related benzophenone derivatives is presented below. These values are for illustrative purposes and would need to be calculated using specialized software in a real QSPR study.
Table 1: Hypothetical Constitutional and Geometrical Descriptors for a Series of Benzophenone Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Molar Volume (ų) |
| Benzophenone | C₁₃H₁₀O | 182.22 | 169.5 |
| (4-Fluorophenyl)(phenyl)methanone | C₁₃H₉FO | 200.21 | 172.1 |
| (4-Bromophenyl)(phenyl)methanone | C₁₃H₉BrO | 261.12 | 180.3 |
| This compound | C₁₃H₈BrFO | 279.11 | 182.9 |
| (4-Chlorophenyl)(2-fluorophenyl)methanone | C₁₃H₈ClFO | 234.65 | 178.4 |
Table 2: Hypothetical Quantum Chemical Descriptors for a Series of Benzophenone Derivatives
| Compound Name | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Benzophenone | -6.54 | -1.82 | 4.72 | 2.98 |
| (4-Fluorophenyl)(phenyl)methanone | -6.61 | -1.89 | 4.72 | 2.65 |
| (4-Bromophenyl)(phenyl)methanone | -6.65 | -1.95 | 4.70 | 2.59 |
| This compound | -6.72 | -2.01 | 4.71 | 3.15 |
| (4-Chlorophenyl)(2-fluorophenyl)methanone | -6.68 | -1.98 | 4.70 | 3.11 |
Model Development and Validation
Once the descriptors are calculated for a training set of compounds with known properties (e.g., experimentally determined reaction rates, melting points, or solubility), a mathematical model is developed to correlate the descriptors with the property of interest. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used for this purpose. researchgate.netnih.gov
An MLR model would take the form:
Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where D₁, D₂, ..., Dₙ are the selected molecular descriptors, and c₁, c₂, ..., cₙ are their regression coefficients, with c₀ being the intercept.
The quality and predictive power of the QSPR model are assessed through various validation metrics: mdpi.com
Coefficient of determination (R²): This measures the goodness-of-fit of the model to the training data.
Leave-one-out cross-validation (Q²): This assesses the robustness and internal predictive ability of the model.
External validation: The model is used to predict the properties of an external test set of compounds that were not used in the model development. The predictive R² (R²_pred) is then calculated.
For a QSPR model to be considered reliable, it must have high values for R², Q², and R²_pred, indicating that it is not only fitting the training data well but also has good predictive power for new compounds. Such a validated model for benzophenone derivatives could then be used to predict the non-biological properties and reactivity of this compound with a reasonable degree of confidence.
Crystallographic Studies and Solid State Characteristics
X-Ray Diffraction Analysis of Single Crystals of (4-Bromophenyl)(2-fluorophenyl)methanone
No published single-crystal X-ray diffraction data for this compound could be located.
Experimental data on bond lengths and angles for this compound are not available.
A detailed analysis of the specific intermolecular interactions for this compound is not possible without crystallographic data.
Information on the crystal packing and supramolecular structure of this compound is currently unavailable.
Polymorphism and Co-crystallization Studies of this compound
There are no published studies on the polymorphism or co-crystallization of this specific compound.
Powder X-Ray Diffraction for Crystalline Phase Identification
No powder X-ray diffraction patterns for this compound have been reported in the literature.
Applications in Advanced Organic Synthesis Research
(4-Bromophenyl)(2-fluorophenyl)methanone as a Key Building Block for Complex Molecules
The unique combination of reactive sites on this compound allows for its use as a foundational element in the synthesis of a variety of complex organic molecules. The bromo- and fluoro-groups, along with the ketone functionality, provide orthogonal points for chemical modification, enabling the construction of intricate three-dimensional structures.
While direct, single-step conversions of this compound to large polycyclic aromatic hydrocarbons (PAHs) are not extensively documented, its structure is amenable to established cyclization strategies. The presence of the bromo- and fluoro-substituents offers potential for intramolecular cyclization reactions to form fused ring systems. For instance, palladium-catalyzed intramolecular C-H arylation or other coupling methodologies could be employed to forge new carbon-carbon bonds, leading to fluorinated dibenzo- and other complex aromatic structures. researchgate.net The synthesis of fluorinated PAHs is of significant interest due to their unique electronic and photophysical properties. researchgate.net
In the realm of heterocycle synthesis, the ketone functionality of this compound can serve as a key reactive site. For example, it can undergo condensation reactions with various dinucleophiles to construct a wide array of heterocyclic rings. Furthermore, the bromo- and fluoro-moieties can be subjected to nucleophilic aromatic substitution (SNAr) reactions or transition metal-catalyzed cross-coupling reactions to introduce heteroatoms or heterocyclic fragments, thereby building more complex heterocyclic systems. nih.govnih.gov The synthesis of fluorinated heterocycles is a burgeoning field, driven by their applications in medicinal chemistry and materials science. acs.orgresearchgate.net
The this compound scaffold is a valuable precursor for the synthesis of advanced ligands used in catalysis. The bromo-substituent is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, which are cornerstone methods for C-C and C-N bond formation. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.org
A prominent application lies in the synthesis of bipyridine-type ligands. Through a Suzuki or Stille coupling reaction, the 4-bromophenyl moiety can be coupled with a pyridine-boronic acid or a pyridyl-stannane, respectively, to generate a phenyl-pyridine linkage. mdpi.compreprints.org Subsequent modification of the 2-fluorophenyl ring or the ketone could introduce additional coordinating atoms, leading to multidentate ligands with tailored electronic and steric properties for specific catalytic applications. The synthesis of such designer ligands is crucial for advancing homogeneous catalysis. mdpi.com
Table 1: Potential Cross-Coupling Reactions for Ligand Synthesis
| Cross-Coupling Reaction | Reagent for Bromo-Group | Resulting Linkage | Potential Ligand Type |
| Suzuki-Miyaura | Pyridine-2-boronic acid | Phenyl-Pyridine | Bidentate (N,O) |
| Buchwald-Hartwig | 2-Aminopyridine | Phenyl-NH-Pyridine | Tridentate (N,N,O) |
| Sonogashira | 2-Ethynylpyridine | Phenyl-C≡C-Pyridine | Bidentate (N,O) |
The synthesis of macrocycles is a formidable challenge in organic chemistry, often requiring high-dilution conditions or template-assisted strategies to favor intramolecular cyclization over intermolecular polymerization. acs.org Diaryl ketones like this compound can be incorporated into macrocyclic structures, providing rigidity and a defined conformational bias to the macrocyclic ring.
The bromo- and fluoro-substituents can serve as handles for macrocyclization. For instance, the bromo-group can undergo an intramolecular Heck reaction with a tethered alkene to close a large ring. wikipedia.orgmdpi.comnih.gov Alternatively, the bromo- and fluoro-groups could be functionalized in a stepwise manner to introduce two reactive ends of a long chain, which is then cyclized. While the C-F bond is generally less reactive than the C-Br bond in cross-coupling reactions, its activation under specific conditions can be achieved, allowing for sequential and site-selective modifications. The ketone group can also participate in macrocyclization reactions, for example, through Wittig-type reactions or reductive aminations to form part of the macrocyclic ring. researchgate.netacs.org
Role of this compound in Divergent Synthetic Strategies
A divergent synthetic strategy aims to generate a library of structurally diverse compounds from a common intermediate. This compound is an ideal starting point for such strategies due to its three distinct and orthogonally reactive functional groups.
The differential reactivity of the C-Br and C-F bonds is key. The C-Br bond is significantly more susceptible to oxidative addition to palladium(0) than the C-F bond. This allows for selective functionalization of the 4-bromophenyl ring via a plethora of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira) while leaving the 2-fluorophenyl ring intact. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.org The resulting functionalized benzophenone (B1666685) can then be subjected to a second transformation targeting either the C-F bond (e.g., nucleophilic aromatic substitution) or the ketone (e.g., reduction, Grignard addition, olefination). This stepwise approach enables the synthesis of a wide array of derivatives with diverse substitution patterns from a single, readily accessible starting material.
Table 2: Example of a Divergent Synthetic Route
| Step | Reaction Type | Target Group | Potential Product Class |
| 1 | Suzuki Coupling | C-Br | Biaryl-substituted (2-fluorophenyl)methanones |
| 2 | Reduction | Ketone | Biaryl-substituted (2-fluorophenyl)methanols |
| 3 | Nucleophilic Substitution | C-F | Biaryl-substituted (2-aminophenyl)methanols |
Photochemical and Electrochemical Transformations of this compound
The benzophenone core of the molecule suggests a rich potential for photochemical and electrochemical transformations, influenced by the halogen substituents.
Benzophenones are classic photosensitizers in organic chemistry. Upon absorption of UV light, they efficiently undergo intersystem crossing to a long-lived triplet state. This triplet state can participate in a variety of photochemical reactions, most notably hydrogen atom abstraction from suitable donors and energy transfer to other molecules.
The presence of a heavy bromine atom in this compound is expected to enhance the rate of intersystem crossing (the "heavy-atom effect"), potentially making it a highly efficient photosensitizer. The fluorine substituent, being highly electronegative, can influence the energy levels of the molecular orbitals and the photophysical properties of the molecule. nih.govnih.gov While specific studies on the photoreactions of this compound are not widely reported, research on related fluorinated benzophenones indicates that such compounds can be highly fluorescent and have tunable spectroscopic properties. nih.gov These properties are crucial for applications in photochemistry, materials science, and chemical biology. nih.gov
The electrochemical behavior of substituted benzophenones has been a subject of study. iaea.org Generally, they undergo two one-electron reductions. The electronic effects of the substituents, such as the inductive and resonance effects of the bromo and fluoro groups, can significantly influence the reduction potentials. iaea.org Understanding these electrochemical properties is important for developing new synthetic methodologies based on electrochemical activation and for applications in areas like electrocatalysis and molecular electronics. acs.orgnih.govmonash.eduxmu.edu.cn
Electrosynthesis and Redox Behavior Studies
Research into the electrosynthesis and specific redox behavior of this compound is an area with limited publicly available data. While the electrochemical properties of benzophenone derivatives have been a subject of interest in organic electrochemistry, detailed studies focusing exclusively on the electrosynthesis or the precise redox potentials and mechanisms of this particular halogenated benzophenone are not extensively documented in prominent scientific literature.
The redox behavior of such molecules is generally characterized by the electrochemical reduction of the carbonyl group. In aprotic solvents, this typically proceeds through a one-electron transfer to form a radical anion, followed by a second one-electron transfer to form a dianion. The stability and subsequent reactions of these intermediates are highly dependent on the solvent, the supporting electrolyte, and the nature and position of substituents on the phenyl rings.
In the case of this compound, the presence of two different halogen atoms (bromine and fluorine) at the para and ortho positions, respectively, would be expected to influence its electrochemical behavior. The electron-withdrawing nature of the fluorine atom could make the initial reduction of the carbonyl group more favorable (i.e., occur at a less negative potential) compared to unsubstituted benzophenone. Conversely, the carbon-bromine bond itself is susceptible to electrochemical reduction, which can lead to cleavage of the bromide ion. This process often competes with or follows the reduction of the carbonyl group, leading to more complex cyclic voltammetry profiles and reaction pathways.
A hypothetical study of the redox behavior of this compound using a technique like cyclic voltammetry would likely reveal one or more reduction peaks. The first peak could correspond to the formation of the radical anion. A second, often irreversible, peak might be observed at more negative potentials, potentially corresponding to the cleavage of the C-Br bond or the formation of the dianion. The exact potentials and the reversibility of these steps would provide valuable insight into the molecule's electronic structure and reactivity.
However, without specific experimental research, any discussion remains speculative. Detailed studies are required to elucidate the precise electrochemical characteristics, including the half-wave potentials, the number of electrons transferred in each redox step, and the identification of reduction products for this compound. Such research would be valuable for its potential application in electrosynthetic methodologies, where electrochemical techniques are used to trigger specific chemical transformations.
Future Research Directions and Perspectives for 4 Bromophenyl 2 Fluorophenyl Methanone
Exploration of Novel Catalytic Transformations
The presence of both bromo and fluoro substituents on the aromatic rings of (4-Bromophenyl)(2-fluorophenyl)methanone offers a rich platform for investigating novel catalytic transformations. Future research can be directed towards the selective activation and functionalization of C-H and C-Br bonds, as well as leveraging the ketone moiety as a directing group.
Transition metal-catalyzed C–H functionalization has become a powerful tool in organic synthesis. rsc.org The ketone carbonyl group in this compound can act as a directing group to facilitate ortho-C–H activation on either of the phenyl rings. rsc.orgrsc.org This allows for the introduction of new functional groups at positions that are otherwise difficult to access. For instance, palladium-catalyzed oxidative cyclization could lead to the synthesis of novel fluorenone derivatives. rsc.org Furthermore, the fluorine atom is known to direct ortho-C–H activation, presenting an opportunity to explore regioselective functionalization on the 2-fluorophenyl ring. acs.org
The bromine atom provides a handle for a variety of cross-coupling reactions. While standard coupling reactions are well-established, future work could explore more intricate transformations. For example, palladium-catalyzed carbonylative cross-coupling reactions of the aryl bromide with various arylboronic acids could generate a library of tri-aryl ketones with diverse electronic and steric properties. acs.org Research into deoxygenative transformations of the diarylketone could also yield multiply arylated alkanes, which are valuable motifs in various fields. nih.gov
Visible-light photoredox catalysis offers a mild and efficient alternative for generating reactive intermediates. nih.gov Future studies could investigate the enantioselective synthesis of chiral α,α-diarylketones derived from this compound through a combination of photoactivation and asymmetric catalysis. nih.gov The development of photocatalytic methods for the diastereoselective annulation of this ketone could also lead to novel heterocyclic scaffolds. nih.gov
A summary of potential catalytic transformations is presented in the table below.
Table 1: Potential Novel Catalytic Transformations for this compound
| Transformation Type | Potential Reaction | Catalyst/Reagent | Potential Product Class |
| C-H Functionalization | Ketone-directed ortho-arylation | Palladium catalyst | Poly-aryl ketones |
| Fluorine-directed ortho-borylation | Iridium catalyst | Borylated diarylketones | |
| Oxidative C-H/C-H cyclization | Palladium catalyst | Substituted fluorenones | |
| C-Br Functionalization | Carbonylative Suzuki-Miyaura coupling | Palladium catalyst, CO source | Tri-aryl ketones |
| Deoxygenative arylation | Palladium catalyst, phosphine (B1218219) oxide | Triarylmethanes | |
| Copper-catalyzed fluorination | Copper catalyst, KF | (2,4-Difluorophenyl)methanones | |
| Photocatalysis | Enantioselective α-arylation | Visible light photocatalyst, chiral acid | Chiral α,α-diarylketones |
| Diastereoselective annulation | Visible light photocatalyst, Lewis acid | Novel N-heterocycles |
Advanced Material Science Applications (excluding polymers, specific device performance, or human-related applications)
The unique electronic and structural features of this compound make it a promising candidate for the development of advanced materials. Benzophenone (B1666685) derivatives are known to act as photoinitiators for cross-linking reactions upon UV irradiation. rsc.orggoogle.com This property can be harnessed to create novel surface coatings and functionalized materials. For instance, this compound could be incorporated into self-assembled monolayers on various substrates, which can then be used to graft other molecules or create patterned surfaces without forming a bulk polymer. researchgate.netmdpi.com
The presence of both fluorine and bromine atoms can be exploited to tune the supramolecular self-assembly of the molecule. rsc.org Halogen bonding and other non-covalent interactions can direct the formation of well-defined crystalline architectures with potentially interesting optical or electronic properties. rsc.org The interplay between the electron-withdrawing fluorine and the polarizable bromine could lead to unique packing motifs.
Furthermore, derivatives of this compound could find applications as components of photocatalytic materials for environmental remediation or organic synthesis. mdpi.commdpi.com The diaryl ketone core can act as a photosensitizer, and modifications at the bromo- and fluoro-positions could be used to tune the absorption spectrum and photocatalytic efficiency. The development of materials based on this scaffold for applications such as non-linear optics or as components in molecular crystals with tailored piezoelectric properties could also be a fruitful area of research. arxiv.org
A table summarizing potential material science applications is provided below.
Table 2: Potential Advanced Material Science Applications for this compound Derivatives
| Application Area | Rationale | Potential Material Type |
| Surface Modification | Benzophenone photo-crosslinking ability | Functionalized self-assembled monolayers, patterned surfaces |
| Supramolecular Materials | Halogen bonding and dipole-dipole interactions | Crystalline solids with controlled packing, liquid crystals |
| Photocatalysis | Photosensitizing properties of the diaryl ketone core | Heterogeneous photocatalysts for degradation of pollutants |
| Optical Materials | Potential for non-linear optical properties | Molecular crystals for second-harmonic generation |
Integration into Emerging Synthetic Methodologies
The structure of this compound is well-suited for integration into a variety of emerging synthetic methodologies that aim for increased efficiency and molecular complexity. Late-stage functionalization, a strategy to modify complex molecules in the final steps of a synthesis, could be applied to derivatives of this ketone to rapidly generate analogues with diverse properties. semanticscholar.org
Flow chemistry is another area where this compound could be utilized. vapourtec.com The synthesis of derivatives through multi-step sequences could be streamlined using automated flow reactors, allowing for rapid optimization of reaction conditions and the generation of compound libraries. For example, a flow setup could be designed for a sequential C-H functionalization followed by a cross-coupling reaction.
The concept of fragment-based drug discovery, while outside the direct scope of this article, has spurred the development of synthetic methods for the modular advancement of molecular fragments. semanticscholar.org These methods, which often focus on reliable and predictable bond formations, could be adapted for the elaboration of the this compound core into more complex structures for materials science applications.
A table outlining the integration into emerging synthetic methodologies is presented below.
Table 3: Integration of this compound into Emerging Synthetic Methodologies
| Methodology | Potential Application | Advantages |
| Late-Stage Functionalization | Rapid diversification of advanced intermediates | Access to a wide range of derivatives from a common precursor |
| Automated Flow Synthesis | Efficient library synthesis and reaction optimization | Increased throughput, better control over reaction parameters |
| Modular Synthesis | Step-wise and predictable construction of complex molecules | Systematic exploration of structure-property relationships |
Theoretical Prediction of Undiscovered Reactivity or Supramolecular Properties
Computational chemistry offers a powerful tool to predict and understand the behavior of this compound, guiding future experimental work. Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, bond dissociation energies, and the transition states of potential reactions. rsc.org Such studies can provide insights into the regioselectivity of catalytic C-H functionalization, predicting whether the ketone, fluorine, or bromine will exert the dominant directing effect under different catalytic conditions. ufms.brnih.gov
The prediction of supramolecular synthons is another area where theoretical methods can be highly valuable. scispace.commdpi.com By analyzing molecular electrostatic potentials and calculating interaction energies, it is possible to predict how molecules of this compound will interact in the solid state. researchgate.net This can guide the rational design of crystalline materials with desired packing and properties. For example, the interplay of C-H···O, C-H···F, C-Br···O, and halogen-halogen interactions can be modeled to predict the most likely crystal packing arrangements.
Furthermore, theoretical studies can be used to predict undiscovered reactivity. For example, computational screening could identify potential catalysts for novel transformations or predict the feasibility of pericyclic reactions under thermal or photochemical conditions. Time-dependent DFT (TD-DFT) could be used to predict the photophysical properties of the molecule and its derivatives, guiding the design of new photosensitizers or optical materials. mdpi.com
A summary of theoretical prediction approaches is given in the table below.
Table 4: Theoretical Approaches for Predicting Properties of this compound
| Theoretical Method | Property to be Predicted | Potential Insights |
| Density Functional Theory (DFT) | Reaction pathways and transition states | Understanding of reactivity and selectivity in catalytic reactions |
| Bond dissociation energies | Prediction of the most labile bonds for fragmentation or functionalization | |
| Supramolecular Synthon Prediction | Crystal packing and intermolecular interactions | Rational design of crystalline materials |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Design of photosensitizers and optical materials |
Development of High-Throughput Synthesis and Screening Methods for Derivatives
The development of high-throughput synthesis and screening methods is crucial for unlocking the full potential of the this compound scaffold. Automated synthesis platforms can be employed to rapidly generate libraries of derivatives by systematically varying the substituents on the aromatic rings. nih.govsigmaaldrich.com For example, a robotic system could perform a series of parallel Suzuki or Buchwald-Hartwig cross-coupling reactions at the bromide position, using a diverse set of boronic acids or amines. sigmaaldrich.com
These libraries of compounds can then be subjected to high-throughput screening to identify candidates with desired material properties. ewadirect.com For instance, the photostability or photo-initiating efficiency of the derivatives could be rapidly assessed in a multi-well plate format. Similarly, the self-assembly behavior of the derivatives could be screened using techniques like automated microscopy or dynamic light scattering.
The data generated from high-throughput synthesis and screening can be used to build quantitative structure-property relationship (QSPR) models. youtube.com These models can then be used to computationally predict the properties of virtual compounds, further accelerating the discovery of new materials based on the this compound core.
A workflow for high-throughput synthesis and screening is outlined in the table below.
Table 5: High-Throughput Workflow for this compound Derivatives
| Step | Method | Objective |
| Library Synthesis | Automated parallel synthesis (e.g., in 96-well plates) | Generate a diverse library of derivatives via cross-coupling reactions |
| High-Throughput Screening | Automated assays for material properties | Identify "hit" compounds with desired characteristics (e.g., photoactivity, self-assembly) |
| Data Analysis | Quantitative Structure-Property Relationship (QSPR) modeling | Build predictive models to guide the design of new derivatives |
| Focused Resynthesis | Scale-up synthesis of promising candidates | Confirm properties and enable further material characterization |
Q & A
What are the common synthetic routes for preparing (4-Bromophenyl)(2-fluorophenyl)methanone?
Basic Research Question
The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. A standard method involves reacting 4-bromobenzoyl chloride with 2-fluorobenzene derivatives in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Alternative routes include coupling halogenated aryl precursors using palladium catalysts under Suzuki-Miyaura conditions, though yields may vary depending on steric and electronic effects of substituents. Characterization via NMR (¹H/¹³C) and mass spectrometry is critical for validating purity .
How can researchers characterize the crystal structure of this compound?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, similar benzophenone derivatives exhibit bond lengths of ~1.36 Å (C–Br) and ~1.35 Å (C–F), with dihedral angles between aromatic rings ranging from 50–60° . Computational pre-optimization using density functional theory (DFT) can guide experimental design. SHELX programs are widely used for refinement, though care must be taken to resolve thermal displacement parameters for halogen atoms .
What methodologies are used to evaluate the bioactivity of this compound in drug discovery?
Basic Research Question
Initial screening involves in vitro assays targeting enzymes or receptors of interest. For instance, kinase inhibition assays (e.g., EGFR or VEGFR) are performed using fluorescence-based protocols . Computational tools like molecular docking (AutoDock Vina) and structure-activity relationship (SAR) modeling predict binding affinities. Bioactivity discrepancies may arise from stereoelectronic effects of the bromine/fluorine substituents, necessitating iterative SAR studies .
How can researchers resolve contradictions in spectroscopic data for this compound?
Advanced Research Question
Discrepancies in NMR or IR spectra often stem from dynamic effects (e.g., rotamers) or solvent interactions. For example, the carbonyl (C=O) stretching frequency in IR may shift by 10–20 cm⁻¹ depending on hydrogen bonding. Multi-nuclear NMR (¹⁹F/¹¹B) and variable-temperature experiments can clarify such anomalies . Cross-validation with SC-XRD data is essential, particularly for confirming regiochemistry in polyhalogenated analogs .
What strategies optimize reaction conditions for derivatizing this compound?
Advanced Research Question
Derivatization via nucleophilic aromatic substitution (SNAr) at the 4-bromo position requires careful control of leaving-group aptitude and solvent polarity. For instance, substituting bromine with morpholine proceeds efficiently in DMF at 80°C with K₂CO₃ as a base . Reductive amination or cross-coupling reactions (e.g., Buchwald-Hartwig) may require palladium catalysts (XPhos Pd G3) and microwave-assisted heating to enhance yields .
How does the compound interact with biological targets at a mechanistic level?
Advanced Research Question
Mechanistic studies involve kinetic assays (e.g., surface plasmon resonance) and isotopic labeling (¹⁸O/²H) to track metabolic pathways. For example, fluorophenyl groups in similar compounds enhance π-stacking with tyrosine residues in enzyme active sites, while bromine improves hydrophobic interactions . Molecular dynamics simulations (AMBER or GROMACS) can model binding stability and residence times, identifying key residues for mutagenesis validation .
What are the applications of this compound in materials science?
Basic Research Question
The compound serves as a photoinitiator in UV-curable polymers due to its benzophenone core, which generates radicals upon irradiation. Studies show that bromine substituents enhance intersystem crossing efficiency, improving polymerization rates . In organic electronics, its planar structure facilitates charge transport in thin-film transistors, though fluorine may introduce dipole-dipole interactions affecting crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
